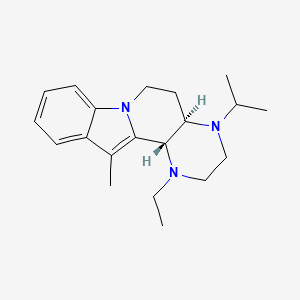
Napelline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-1634 is a kaurane diterpenoid.
Scientific Research Applications
Hemopoietic Tissue Regeneration
Napelline has shown promising effects in stimulating the regeneration of hemopoietic tissue, especially in conditions of cytostatic myelosuppression. This regeneration is facilitated through the activation of hemopoietic progenitor cells and increased feeder capacity of stromal elements in the bone marrow (Zyuz’kov et al., 2013).
Synthesis and Structural Analysis
Studies have been conducted on the divergent total syntheses of Napelline-type C20-Diterpenoid alkaloids. These syntheses are crucial for understanding the chemical nature and potential applications of napelline (Jin, Zhao, & Ma, 2022). Additionally, investigations into the molecular structure and conformation of napelline-type diterpenoid alkaloids contribute to the understanding of their biological activities (Sultankhodzhaev et al., 2017).
Anticancer Potential
Research has highlighted the potential anticancer effects of napelline, particularly against leukemia and brain tumor models. In vitro and in vivo studies indicate its ability to inhibit cancer cell proliferation, suggesting its role as a potential chemotherapeutic agent (Han et al., 2021), (Karaali & Karataş, 2020).
Wound Healing Effects
Napelline has been observed to have manifest wound healing effects. This therapeutic efficiency is based on the activation of residual mesenchymal progenitor elements, thus enhancing the healing process (Zyuz’kov et al., 2012).
Anti-Inflammatory Activity
In studies comparing the anti-inflammatory activity of various diterpene alkaloids, napelline demonstrated high antiexudative activity, comparable with sodium diclofenac, but without the ulcerogenic effect often associated with nonsteroidal anti-inflammatory drugs (Nesterova et al., 2014).
Analgesic Activity
Napelline and related alkaloids have been found to exhibit analgesic activities, comparable to sodium metamizole. The mechanisms of analgesia vary among diterpene alkaloids of different structures (Nesterova et al., 2014).
Neuropharmacological Effects
Napelline is also explored for its neuropharmacological effects, especially in treating neurological diseases like depression, epilepsy, and dementia. Its role in neuropharmacology is significant due to its varied biological activities (Zhao et al., 2019).
properties
Molecular Formula |
C22H33NO3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(1R,2R,4S,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13-,14-,15+,16+,17-,18?,19+,20-,21-,22-/m0/s1 |
InChI Key |
AZAZKLKDEOMJBJ-BOPAMEKVSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4C[C@@H]([C@@H](C5)C(=C)[C@H]6O)O)O)C |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C |
synonyms |
napelline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



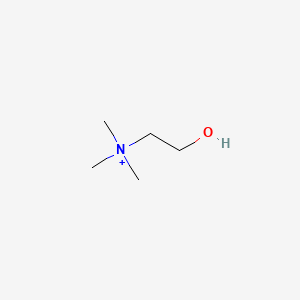
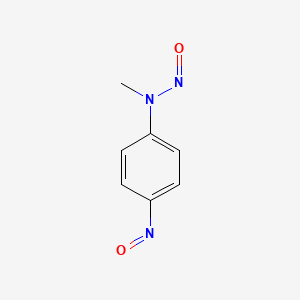
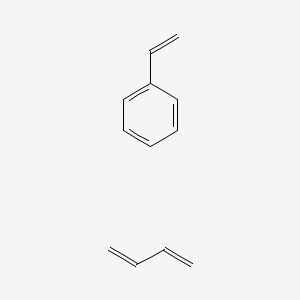



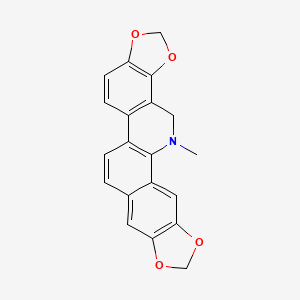

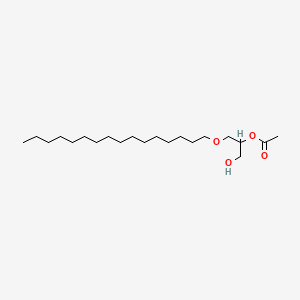
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
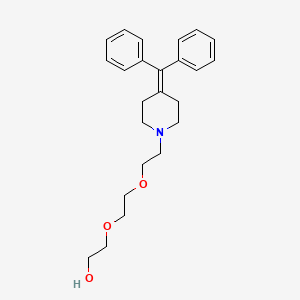
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)

